molecular formula C8H11NO B038764 (4,5-Dimethylpyridin-2-yl)methanol CAS No. 121638-24-2

(4,5-Dimethylpyridin-2-yl)methanol

Cat. No.: B038764
CAS No.: 121638-24-2
M. Wt: 137.18 g/mol
InChI Key: RHIUGQZUHQIQPZ-UHFFFAOYSA-N
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Description

(4,5-Dimethylpyridin-2-yl)methanol is a chemical compound with the molecular formula C8H11NO It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 5 positions and a hydroxymethyl group at the 2 position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethylpyridin-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 4,5-dimethylpyridine with formaldehyde in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as methanol or ethanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethylpyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Chemistry

In chemistry, (4,5-Dimethylpyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology

In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its mechanism of action and its interactions with biological targets .

Medicine

In medicine, this compound is being evaluated for its potential therapeutic applications. It is being studied as a potential drug candidate for the treatment of various diseases, including infections and cancer .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other materials with specific properties .

Mechanism of Action

The mechanism of action of (4,5-Dimethylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methyl groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (4,6-Dimethylpyridin-2-yl)methanol
  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
  • (4,5-Dimethylpyridin-2-yl)ethanol

Uniqueness

(4,5-Dimethylpyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. The presence of both methyl groups at the 4 and 5 positions and the hydroxymethyl group at the 2 position imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound for various applications .

Properties

IUPAC Name

(4,5-dimethylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-8(5-10)9-4-7(6)2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIUGQZUHQIQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558607
Record name (4,5-Dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121638-24-2
Record name (4,5-Dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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